3-Hydroxyisobutyric acid
Overview
Description
Synthesis Analysis
The biocatalytic synthesis of 3-Hydroxyisobutyric acid can be achieved through the enzymatic aldol addition of propanal to formaldehyde, followed by enzymatic oxidation. This process involves using enzymes such as d-fructose-6-phosphate aldolase variants for the aldol addition step, leading to the formation of 3-hydroxy-2-methylpropanal, which is then oxidized to 3-Hydroxyisobutyric acid. The choice of reactor, like fed-batch systems, is crucial due to enzyme inhibition by substrates and the stability of enzymes, which significantly affects the yield and productivity of the synthesis process (Česnik et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Hydroxyisobutyric acid, including its stereochemistry, has been detailed through isolation studies. It has been identified in certain biological samples as the S(+) stereoisomer, highlighting the importance of stereochemistry in the biological activities and synthesis of this compound (Amster & Tanaka, 1979).
Scientific Research Applications
Metabolism Studies : It has been used to study the metabolism of isobutyric acid in rats, helping to understand metabolic pathways in mammals (Amster & Tanaka, 1980).
Medical Research : Researchers have found that 3-hydroxyisobutyric acid can inhibit key enzymes of energy metabolism in the cerebral cortex of young rats, potentially affecting mitochondrial dysfunction in metabolic diseases (Viegas et al., 2008).
Biochemical Synthesis : It is an important intermediate in the biosynthesis of methacrylic acid, showing its significance in industrial chemistry (Česnik et al., 2019).
Genetic Disorders and Prenatal Diagnosis : The compound has been linked to 3-hydroxyisobutyric aciduria, a disorder of valine metabolism, which can cause organic acidemia and ketoacidosis. Its early detection through prenatal diagnosis could prevent brain dysgenesis in at-risk families (Chitayat et al., 1992; Ko et al., 1991).
Disease Biomarker : Elevated plasma levels of 3-Hydroxyisobutyric acid have been associated with an increased future risk of Type 2 diabetes, indicating its potential as a biomarker in metabolic studies (Mardinoğlu et al., 2017).
Biodegradation Research : It has been identified in the biodegradation processes of polyhydroxyalkanoates, highlighting its role in environmental studies (Mergaert et al., 1992).
Safety And Hazards
3-Hydroxyisobutyric acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
3-Hydroxyisobutyric acid is a strong marker of insulin resistance in type 2 diabetes and obesity . It shows a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes, at least in part reflecting progression of systemic insulin resistance . Therefore, it could be used as a biological marker in diabetes .
properties
IUPAC Name |
3-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBTMSZEOQQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862824 | |
Record name | 3-Hydroxyisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyisobutyric acid | |
CAS RN |
2068-83-9 | |
Record name | 3-Hydroxyisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2068-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyisobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYISOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75C8JDF5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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